Carfilzomib-d8
Overview
Description
Carfilzomib-d8 is a deuterium-labeled derivative of Carfilzomib, an irreversible proteasome inhibitor. Carfilzomib is primarily used in the treatment of multiple myeloma, a type of blood cancer. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, allowing researchers to track the compound more effectively in biological systems .
Mechanism of Action
- In both normal and tumor cells, proteasomes regulate key regulatory proteins such as cyclins and caspases, influencing cell survival and progression .
- This binding leads to cell cycle arrest and apoptosis , disrupting protein homeostasis and affecting cellular processes .
- Clearance Mechanisms : The irreversible proteasome inhibition overcomes clearance mechanisms, allowing equivalent proteasome inhibition with both bolus and infusion administration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Carfilzomib-d8 acts as a proteasome inhibitor, binding irreversibly and selectively to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and plays a significant role in controlling the levels of key regulatory proteins such as cyclins and caspases .
Cellular Effects
This compound has been shown to have a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by this compound results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its irreversible and selective binding to the active sites of the 20S proteasome . This binding leads to the inhibition of the chymotrypsin-like site, which is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed to be dose-dependent . At higher doses, this compound has been shown to induce more pronounced cardiomyopathy, while at lower doses, it induced mild cardiotoxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . At higher doses, this compound induced more pronounced cardiotoxicity, while at lower doses, it induced mild cardiotoxicity .
Metabolic Pathways
This compound is rapidly and extensively metabolized by the liver. The main metabolic pathways are peptidase cleavage and epoxide hydrolysis . The cytochrome P450 enzyme system is minimally involved in the metabolism of this compound .
Transport and Distribution
This compound is rapidly cleared and widely distributed following intravenous administrations . Its metabolism is mediated by plasma and tissue resident peptidases and epoxide hydrolases .
Subcellular Localization
The subcellular localization of this compound is closely associated with the 20S proteasome, the proteolytic core particle within the 26S proteasome . This is where this compound binds irreversibly and selectively to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carfilzomib-d8 involves the incorporation of deuterium atoms into the Carfilzomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The key steps typically involve:
Deuteration of Precursors: Using deuterated reagents to replace hydrogen atoms with deuterium in the precursor molecules.
Coupling Reactions: Forming the peptide bonds and other structural elements of this compound.
Purification: Using techniques such as chromatography to isolate the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale deuteration and coupling reactions.
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Quality Control: Rigorous testing to confirm the isotopic purity and chemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carfilzomib-d8 undergoes several types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols.
Scientific Research Applications
Carfilzomib-d8 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: Tracking the distribution and metabolism of Carfilzomib in biological systems.
Proteasome Inhibition Studies: Investigating the mechanism of proteasome inhibition in cancer cells.
Drug Development: Serving as a reference standard in the development of new proteasome inhibitors.
Biological Research: Studying the effects of proteasome inhibition on cellular processes such as apoptosis and autophagy.
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor used in multiple myeloma treatment.
Ixazomib: An oral proteasome inhibitor with similar applications.
Uniqueness
Carfilzomib-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. Compared to Bortezomib and Ixazomib, this compound offers a more robust tool for studying proteasome inhibition and drug metabolism .
Properties
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)acetyl]amino]-4-phenylbutanoyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1/i18D2,19D2,20D2,21D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-HEMZLDBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC(=O)N[C@@H](CCC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)[C@]4(CO4)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.